Cas no 881674-06-2 (Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate)

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate structure
881674-06-2 structure
Nome del prodotto:Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Numero CAS:881674-06-2
MF:C13H12FNO2
MW:233.238286972046
CID:1081073
PubChem ID:66924698

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-, ethyl ester
    • ETHYL 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLATE
    • 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester
    • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (ACI)
    • SCHEMBL1156246
    • MFCD11875840
    • E72628
    • SY346769
    • SB18160
    • KXQMTNMMOMBDLC-UHFFFAOYSA-N
    • 881674-06-2
    • T5E449BZ58
    • DB-124900
    • Ethyl5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
    • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
    • MDL: MFCD11875840
    • Inchi: 1S/C13H12FNO2/c1-2-17-13(16)9-7-12(15-8-9)10-5-3-4-6-11(10)14/h3-8,15H,2H2,1H3
    • Chiave InChI: KXQMTNMMOMBDLC-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(C2C(F)=CC=CC=2)NC=1)OCC

Proprietà calcolate

  • Massa esatta: 233.08500
  • Massa monoisotopica: 233.08520679g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 272
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 42.1Ų

Proprietà sperimentali

  • Densità: 1.217±0.06 g/cm3 (20 ºC 760 Torr)
  • PSA: 42.09000
  • LogP: 2.99750

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Informazioni sulla sicurezza

  • Condizioni di conservazione:(BD304905)

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Prezzodi più >>

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TRC
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1PlusChem
1P00H36Z-25g
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AH96491-500g
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Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
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2,700.00 2021-05-17

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  50 °C; 21 h, 50 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  23.5 h, 15 °C
3.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Methanol ;  26 h, 25 °C
Riferimento
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Methanol ;  26 h, 25 °C
Riferimento
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  23.5 h, 15 °C
2.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Methanol ;  26 h, 25 °C
Riferimento
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Copper bromide (CuBr2) Solvents: Ethyl acetate ;  4 h, reflux
2.1 Reagents: Potassium carbonate ;  45 min, 43 - 45 °C
2.2 Solvents: Acetone ;  30 min, 43 - 45 °C; 16 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Ethanol ;  16 h, rt
Riferimento
Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action
Nishida, Haruyuki; et al, Bioorganic & Medicinal Chemistry, 2017, 25(13), 3298-3314

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Ethanol ;  16 h, rt
Riferimento
Identification of a novel fluoropyrrole derivative as a potassium-competitive acid blocker with long duration of action
Nishida, Haruyuki; et al, Bioorganic & Medicinal Chemistry, 2017, 25(13), 3298-3314

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  45 min, 40 - 45 °C
1.2 Solvents: Acetone ;  30 min, rt; 18 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  cooled; 3 h, rt
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Riferimento
Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)
Arikawa, Yasuyoshi; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4446-4456

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  cooled; 3 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Riferimento
Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)
Arikawa, Yasuyoshi; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4446-4456

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Raw materials

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:881674-06-2)Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
A960479
Purezza:99%
Quantità:25g
Prezzo ($):268.0